Cas no 110577-46-3 (1-Hexanone,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-)

1-Hexanone,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)- structure
110577-46-3 structure
Product Name:1-Hexanone,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-
CAS No:110577-46-3
MF:C13H22N2O
MW:222.326583385468
CID:235635
PubChem ID:184235
Update Time:2025-04-19

1-Hexanone,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanone,2-(1,1-dimethylethyl)-1-(1H-imidazol-1-yl)-
    • 2-tert-butyl-1-imidazol-1-ylhexan-1-one
    • 110577-46-3
    • 2-tert-butyl-1-(1h-imidazol-1-yl)hexan-1-one
    • 1H-1,2,4-Triazole, 1-(2-(1,1-dimethylethyl)-1-oxohexyl)-
    • DTXSID30911751
    • Inchi: 1S/C13H22N2O/c1-5-6-7-11(13(2,3)4)12(16)15-9-8-14-10-15/h8-11H,5-7H2,1-4H3
    • InChI Key: CTWGJGKWCDEOML-UHFFFAOYSA-N
    • SMILES: O=C(C(CCCC)C(C)(C)C)N1C=NC=C1

Computed Properties

  • Exact Mass: 222.17336
  • Monoisotopic Mass: 222.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 0.97
  • Boiling Point: 319.5°Cat760mmHg
  • Flash Point: 147°C
  • Refractive Index: 1.504
  • PSA: 34.89
  • LogP: 3.37580
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